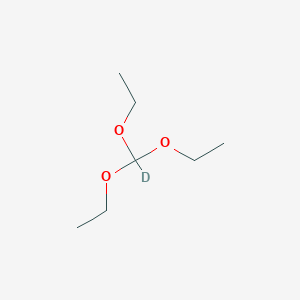
Propanamide,N-methyl-N-(2-(methylsulfinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N-methyl-N-(2-(methylsulfinyl)ethyl)- is an organic compound with the molecular formula C6H13NO2S It is a derivative of propanamide, where the amide nitrogen is substituted with a methyl group and a 2-(methylsulfinyl)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-methyl-N-(2-(methylsulfinyl)ethyl)- typically involves the reaction of N-methylpropanamide with a suitable sulfoxide reagent. One common method is the reaction of N-methylpropanamide with methylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Propanamide, N-methyl-N-(2-(methylsulfinyl)ethyl)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, N-methyl-N-(2-(methylsulfinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, where the methyl or 2-(methylsulfinyl)ethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted amides depending on the reagents used.
Aplicaciones Científicas De Investigación
Propanamide, N-methyl-N-(2-(methylsulfinyl)ethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Propanamide, N-methyl-N-(2-(methylsulfinyl)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The amide group can also form hydrogen bonds, contributing to the overall activity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Propanamide, N-methyl-: A simpler derivative without the 2-(methylsulfinyl)ethyl group.
Propanamide, N-ethyl-2-methyl: Another derivative with different substituents on the amide nitrogen.
Uniqueness
Propanamide, N-methyl-N-(2-(methylsulfinyl)ethyl)- is unique due to the presence of the sulfoxide group, which imparts distinct chemical and biological properties. This group can undergo specific reactions and interactions that are not possible with simpler amide derivatives.
Propiedades
Fórmula molecular |
C7H15NO2S |
|---|---|
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
N-methyl-N-(2-methylsulfinylethyl)propanamide |
InChI |
InChI=1S/C7H15NO2S/c1-4-7(9)8(2)5-6-11(3)10/h4-6H2,1-3H3 |
Clave InChI |
HMKYTULYJHRKEA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C)CCS(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-2-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B13827890.png)
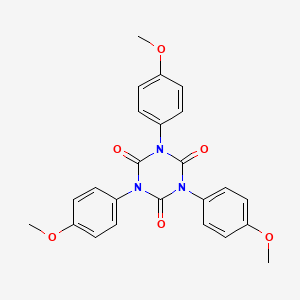
![1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride](/img/structure/B13827901.png)
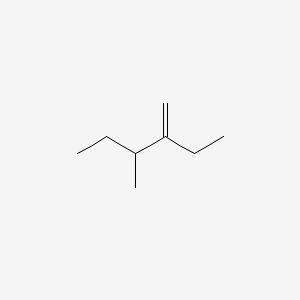
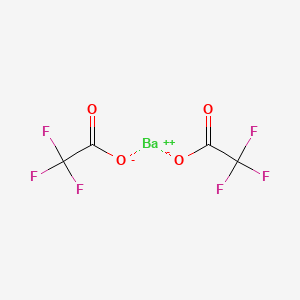
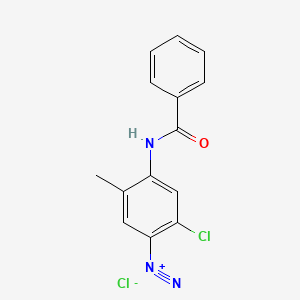
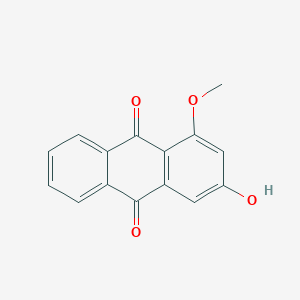
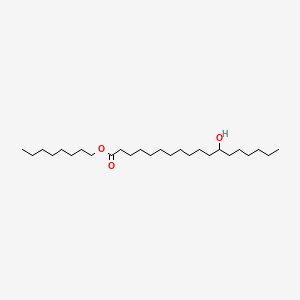
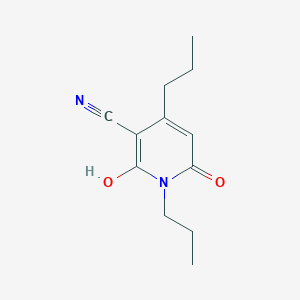

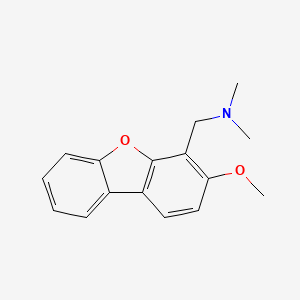
![(Phosphanylidyne-lambda4-sulfanyl)-[(phosphanylidyne-lambda4-sulfanyl)phosphanylidene-lambda4-sulfanylidene]phosphane](/img/structure/B13827962.png)
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B13827973.png)
